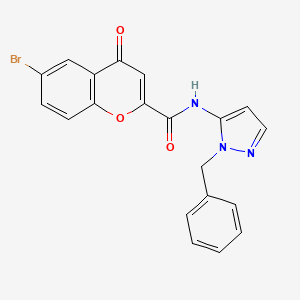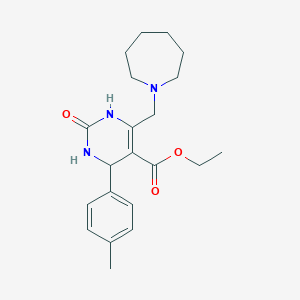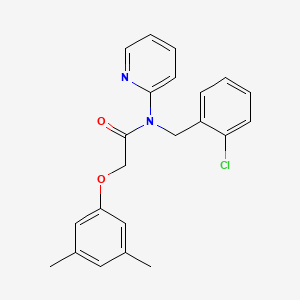![molecular formula C23H24N4O4 B11303263 Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11303263.png)
Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps
Preparation of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 3-methoxy-2-butanone, under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a piperidine derivative in the presence of a base.
Formation of Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-({[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbonyl}amino)benzoate: Unique due to its specific combination of quinoxaline, piperidine, and benzoate ester moieties.
Indole Derivatives: Share similar biological activities but differ in their core structure.
Benzimidazole Derivatives: Also exhibit antimicrobial and anticancer properties but have a different heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methyl 4-[[1-(3-methoxyquinoxalin-2-yl)piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O4/c1-30-22-20(25-18-7-3-4-8-19(18)26-22)27-13-5-6-16(14-27)21(28)24-17-11-9-15(10-12-17)23(29)31-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,24,28) |
Clave InChI |
ISFPAIAZRDSHOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)


![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303202.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)
![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303211.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11303215.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303234.png)
![N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11303245.png)
![2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B11303252.png)
![2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11303256.png)
![2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11303259.png)
